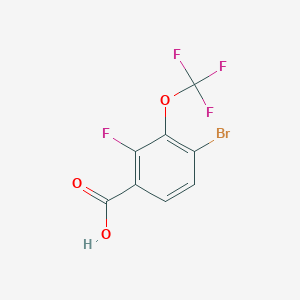

4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

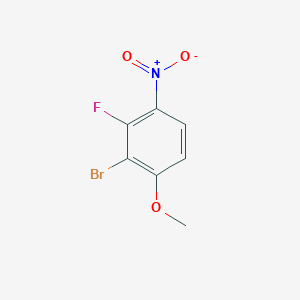

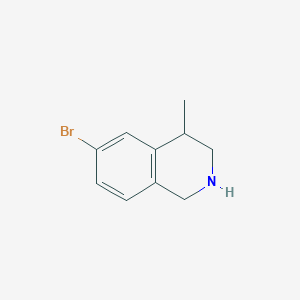

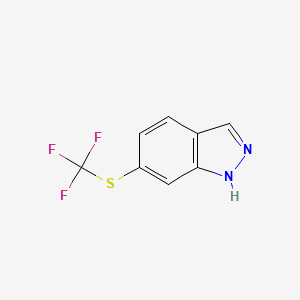

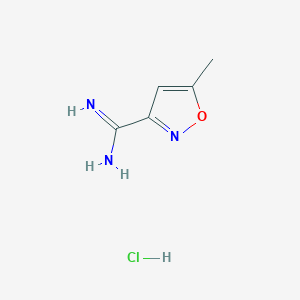

“4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid” is a chemical compound with the formula C8H4BrF3O3 . It is a white solid with a molecular weight of 285.02 g/mol . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4BrF3O3/c9-4-1-2-5 (7 (13)14)6 (3-4)15-8 (10,11)12/h1-3H, (H,13,14) . The compound contains a total of 19 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis

The compound is involved in nucleophilic trifluoromethoxylation of alkyl halides . This reaction is a practical method for the preparation of compounds containing the trifluoromethoxy group, which are important targets in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 285.01 g/mol . It has a topological polar surface area of 46.5 Ų . The compound has a complexity of 244 and a covalently-bonded unit count of 1 .Scientific Research Applications

Synthesis and Chemical Reactivity

- The research by Schlosser and Castagnetti (2001) elucidates the role of similar compounds in the generation of 1,2-didehydro-3- and 4-(trifluoromethoxy)benzenes through aryne routes, which are critical intermediates for synthesizing naphthalenes and naphthols. This study showcases the chemical reactivity and potential applications in synthesizing complex aromatic compounds, which could be extrapolated to the utility of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid in similar synthetic pathways (Schlosser & Castagnetti, 2001).

Regiochemical Functionalization

- The "2 x 3 toolbox" methodology developed by Schlosser (2005) for the regiochemical functionalization of aromatic and heterocyclic substrates includes compounds with similar functional groups, highlighting a strategic approach to introduce additional substituents into fluorine, trifluoromethyl, and trifluoromethoxy-containing arenes. This research potentially positions this compound as a versatile building block for elaborating more complex structures with specific biological or material properties (Schlosser, 2005).

Organic Synthesis and Material Science Applications

- Tagat et al. (2002) discuss the synthesis of mono- and difluoronaphthoic acids, highlighting the importance of fluorinated benzoic acids in creating biologically active compounds. While the specific compound is not directly referenced, the methodologies and principles discussed could be relevant to its use in synthesizing fluorinated analogs with potential pharmaceutical applications (Tagat et al., 2002).

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFAQDWACWVXRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)